4-Amino-1-(2-pyrazinyl)piperidine molecular weight and formula
4-Amino-1-(2-pyrazinyl)piperidine molecular weight and formula
An In-Depth Technical Guide to 4-Amino-1-(2-pyrazinyl)piperidine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-Amino-1-(2-pyrazinyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, analytical characterization, and potential therapeutic applications.
Core Molecular Attributes
4-Amino-1-(2-pyrazinyl)piperidine is a bifunctional molecule featuring a piperidine ring, which is a prevalent scaffold in many pharmaceuticals, and a pyrazine moiety, a nitrogen-containing heterocycle known for its diverse biological activities. The structural combination of these two rings suggests a high potential for this compound as a building block in the design of novel therapeutic agents.
Chemical Structure and Formula
The structure consists of a piperidine ring substituted with an amino group at the 4-position and a pyrazinyl group at the 1-position (the nitrogen atom). The pyrazinyl group is attached via its second carbon atom.
Based on its structure, the molecular and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.24 g/mol |
| IUPAC Name | 1-(Pyrazin-2-yl)piperidin-4-amine |
Synthesis and Purification
The synthesis of 4-Amino-1-(2-pyrazinyl)piperidine can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This common and effective method for forming C-N bonds is widely applicable to the synthesis of N-aryl piperidines.
Synthetic Pathway: Nucleophilic Aromatic Substitution
A plausible and efficient synthetic route involves the reaction of a protected 4-aminopiperidine derivative with 2-chloropyrazine. The use of a protecting group on the 4-amino functionality is crucial to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.
The general synthetic workflow is depicted below:
Caption: Synthetic workflow for 4-Amino-1-(2-pyrazinyl)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (1-(pyrazin-2-yl)piperidin-4-yl)carbamate
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To a solution of 4-Amino-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 2-chloropyrazine (1.1 eq) and a base, for instance, potassium carbonate (2.0 eq).
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Heat the reaction mixture at 80-100 °C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Step 2: Synthesis of 4-Amino-1-(2-pyrazinyl)piperidine (Final Product)
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Dissolve the purified intermediate from Step 1 in a solvent like dichloromethane (DCM).
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Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.
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Stir the reaction mixture at room temperature and monitor for the completion of the deprotection.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
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Dry the combined organic extracts and concentrate to yield the final product, 4-Amino-1-(2-pyrazinyl)piperidine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Amino-1-(2-pyrazinyl)piperidine. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the protons on the pyrazine and piperidine rings. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all nine carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight (178.24 m/z for [M+H]⁺). |
| HPLC | Purity assessment and quantification. | A single major peak indicating high purity. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H (amine) and C-N bonds. |
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be developed for purity analysis.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
Potential Applications in Drug Discovery
The structural motifs present in 4-Amino-1-(2-pyrazinyl)piperidine suggest its potential utility in various therapeutic areas. Piperidine derivatives are integral to a wide range of pharmaceuticals, while pyrazine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Scaffolding for Kinase Inhibitors
The 1-arylpiperidine structure is a common feature in many kinase inhibitors. The pyrazine ring can engage in hydrogen bonding interactions within the ATP-binding site of various kinases, making this compound a valuable starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases.
Central Nervous System (CNS) Agents
The piperidine ring is a well-established scaffold for CNS-active drugs. The physicochemical properties of 4-Amino-1-(2-pyrazinyl)piperidine may allow it to cross the blood-brain barrier, opening possibilities for its use in developing treatments for neurological and psychiatric disorders.
Conclusion
4-Amino-1-(2-pyrazinyl)piperidine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is straightforward, and its structure can be readily characterized by standard analytical techniques. The combination of the pharmacologically privileged piperidine ring and the versatile pyrazine moiety makes it an attractive scaffold for the discovery of new therapeutic agents across multiple disease areas. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological activity of this promising molecule.
References
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PubChem. 4-Amino-1-Boc-piperidine. [Link]
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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Fathalla, O. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
